molecular formula C11H15F2NO B14707010 3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline CAS No. 15314-56-4

3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline

Cat. No.: B14707010
CAS No.: 15314-56-4
M. Wt: 215.24 g/mol
InChI Key: OVABNQKXUPGNNX-UHFFFAOYSA-N
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Description

3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of fluorine atoms and methoxyethyl groups attached to the aniline structure, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline typically involves multiple steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to form the corresponding amine.

    Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like Selectfluor.

    Alkylation: The final step involves alkylation with 2-fluoroethyl and 2-methoxyethyl groups under basic conditions.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Lacks the additional alkyl groups.

    N-(2-Fluoroethyl)aniline: Lacks the methoxyethyl group.

    N-(2-Methoxyethyl)aniline: Lacks the fluoroethyl group.

Uniqueness

3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is unique due to the combination of fluorine and methoxyethyl groups, which can significantly alter its chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

15314-56-4

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

3-fluoro-N-(2-fluoroethyl)-N-(2-methoxyethyl)aniline

InChI

InChI=1S/C11H15F2NO/c1-15-8-7-14(6-5-12)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3

InChI Key

OVABNQKXUPGNNX-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCF)C1=CC(=CC=C1)F

Origin of Product

United States

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